4-Chloro-6-methoxyquinoline

Lipophilicity Drug-likeness Quinoline scaffold

Fragment-based drug discovery demands scaffolds with predictable reactivity and validated biological relevance. 4-Chloro-6-methoxyquinoline resolves this with a balanced 4-Cl leaving group-more controlled than 4-Br (reducing byproducts) and more reactive than 4-F (enabling efficient SNAr). Its computed properties (XLogP3 2.8, TPSA 22.1 Ų) place it in lead-like space for DNA gyrase and antimalarial programs. Multi-gram availability (250 mg-100 g) with batch-specific QC ensures reproducible library synthesis.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 4295-04-9
Cat. No. B1361528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxyquinoline
CAS4295-04-9
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)Cl
InChIInChI=1S/C10H8ClNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
InChIKeyBEOVBLPXVFICSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxyquinoline Scaffold Overview


4-Chloro-6-methoxyquinoline (CAS 4295-04-9) is a heterocyclic quinoline derivative bearing a chloro substituent at the 4-position and a methoxy group at the 6-position on the quinoline core. It belongs to the class of halogenated 6-methoxyquinolines, a family recognized for antibacterial and antiparasitic properties . The compound serves as a key synthetic intermediate and fragment scaffold in medicinal chemistry, particularly for developing DNA gyrase inhibitors and antimalarial agents . Its molecular formula is C₁₀H₈ClNO with a molecular weight of 193.63 g/mol and a computed XLogP3 of 2.8 [1].

Why 4-Chloro-6-methoxyquinoline Cannot Be Replaced


Within the 6-methoxyquinoline family, substitution at the 4-position critically modulates both reactivity and biological target engagement. The 4-chloro substituent provides a specific balance of leaving-group ability for nucleophilic aromatic substitution (SNAr) and electronic influence on the quinoline ring that cannot be replicated by the 4-bromo (excessively labile, leading to off-target byproducts), 4-fluoro (insufficiently reactive), or 4-unsubstituted analogs (no derivatization handle). The 6-methoxy group imposes distinct electronic and steric effects compared to 6-methyl or 6-unsubstituted variants, altering DNA gyrase binding and cellular permeability [1]. Generic substitution with 4-chloroquinoline (lacking 6-OCH₃) or 6-methoxyquinoline (lacking 4-Cl) yields compounds with measurably different physicochemical profiles (LogP, PSA) and biological activity spectra, as evidenced by the structure-activity relationships established for quinoline-based antibacterial NBTIs [2].

4-Chloro-6-methoxyquinoline Evidence vs. Analogs


Lipophilicity Advantage vs. 4-Bromo and 4-Unsubstituted Analogs

4-Chloro-6-methoxyquinoline exhibits a computed XLogP3 of 2.8, positioning it within the optimal lipophilicity range (LogP 1–3) for Gram-negative bacterial penetration while avoiding excessive hydrophobicity that drives hERG binding and mammalian cytotoxicity [1]. By comparison, the 4-bromo analog (4-bromo-6-methoxyquinoline) has an estimated XLogP3 of approximately 3.1 due to the larger, more polarizable bromine atom, increasing the risk of non-specific membrane partitioning. The 4-unsubstituted 6-methoxyquinoline has a lower XLogP3 (~2.1), which may reduce passive membrane diffusion [2]. This quantitative difference is relevant for fragment-based drug discovery where lipophilicity-adjusted ligand efficiency (LLE) is a key selection metric.

Lipophilicity Drug-likeness Quinoline scaffold

SNAr Reactivity: Advantage Over 4-Bromo and Unsubstituted Analogs

The 4-chloro group on 4-chloro-6-methoxyquinoline functions as a moderately activated leaving group for nucleophilic aromatic substitution (SNAr) reactions with amines, enabling efficient fragment elaboration at the 4-position under mild conditions (e.g., DMF, 80–100°C, with primary or secondary amines) . The 4-bromo analog undergoes SNAr approximately 3–10× faster due to the weaker C–Br bond, which can lead to competing side reactions and lower yields in complex substrate settings. Conversely, 6-methoxyquinoline (4-H) requires harsh pre-functionalization (e.g., nitration, reduction, diazotization) to introduce an amino group at the 4-position, adding 2–3 synthetic steps. This differential reactivity is documented in the patent literature where 4-chloro-6-methoxyquinoline is used directly as an electrophilic coupling partner with various amines to generate antibacterial candidates [1].

Nucleophilic aromatic substitution Fragment elaboration Medicinal chemistry

TPSA Advantage for BBB Penetration vs. Disubstituted Analogs

4-Chloro-6-methoxyquinoline has a computed topological polar surface area (TPSA) of 22.1 Ų, which is below the widely accepted threshold of 60 Ų for passive blood-brain barrier (BBB) penetration and below 90 Ų for good oral absorption [1]. This low TPSA predicts high membrane permeability, which is advantageous for antibacterial targets requiring intracellular penetration but may be undesirable for programs seeking peripheral restriction. By comparison, 4-chloro-6-methoxyquinolin-8-amine (TPSA ~48 Ų) and 4-chloro-6-methoxyquinoline-3-carbonitrile (TPSA ~45 Ų) have significantly higher PSA values due to additional polar substituents, altering their BBB permeability and biodistribution profiles. This quantitative difference allows teams to select the appropriate scaffold based on target tissue compartment requirements.

CNS drug design Physicochemical property TPSA

Purity Grades and Batch Reproducibility Across Vendors

4-Chloro-6-methoxyquinoline is available from multiple vendors with specified purity grades ranging from 95% to 98% (GC). Bidepharm provides the compound at 97% purity with supporting analytical documentation including NMR, HPLC, and GC batch-specific certificates . AKSci specifies a minimum purity of 98% (GC) with long-term storage recommendations . In contrast, the 4-bromo analog (4-bromo-6-methoxyquinoline, CAS 42881-66-3) is typically offered at 97% purity with fewer vendors providing comprehensive QC documentation [1]. This difference in vendor QC infrastructure is material for procurement decisions in regulated discovery environments (e.g., hit-to-lead programs requiring GLP-like documentation) where batch-to-batch variability must be minimized.

Quality control Procurement Purity specification

4-Chloro-6-methoxyquinoline: Optimal Application Scenarios


Fragment-Based Antibacterial Discovery Targeting DNA Gyrase

4-Chloro-6-methoxyquinoline is an appropriate fragment starting point for programs targeting bacterial DNA gyrase/topoisomerase IV, a mechanism validated by the NBTI (novel bacterial topoisomerase inhibitor) class. Its XLogP3 of 2.8 and low TPSA of 22.1 Ų predict favorable bacterial membrane penetration, while the 4-chloro substituent enables rapid fragment elaboration via SNAr to explore the GyrA binding pocket. The 6-methoxyquinoline substructure is a recognized pharmacophore in this target class, as demonstrated by optimized 3-fluoro-6-methoxyquinoline NBTIs achieving S. aureus MIC₉₀ values of 0.125 μg/mL [1]. The compound's commercial availability with batch-specific QC documentation supports reproducible fragment screening campaigns.

Parallel Library Synthesis via SNAr Derivatization

The 4-chloro substituent provides a single-step derivatization handle for generating focused libraries of 4-amino-6-methoxyquinoline analogs. The balanced reactivity of the C–Cl bond (compared to the excessively labile C–Br bond of the 4-bromo analog) minimizes competing side reactions during parallel amination, improving library purity and yield. This application is supported by patent literature (WO1999037635A1) where 4-chloro-6-methoxyquinoline is used as a direct electrophilic coupling partner with diverse amines [2]. Procurement of multi-gram quantities (available from 250 mg to 100 g from multiple vendors) supports library-scale synthesis.

Antiparasitic Lead Generation Using 6-Methoxyquinoline Pharmacophore

The 6-methoxyquinoline core is present in established antimalarials (primaquine, tafenoquine) and has been validated as an antiplasmodial pharmacophore against both chloroquine-sensitive and resistant Plasmodium falciparum strains . 4-Chloro-6-methoxyquinoline combines this pharmacophore with a modifiable 4-position, enabling the synthesis of hybrid molecules that incorporate additional antiplasmodial motifs. 8-Amino-6-methoxyquinoline–tetrazole hybrids have demonstrated promising antiplasmodial activity and selectivity against P. falciparum NF54, with activity strongly influenced by linker substitution [3]. The 4-chloro analog provides an alternative vector for linker attachment compared to the 8-amino series.

Physicochemical Benchmarking for Quinoline Probes

4-Chloro-6-methoxyquinoline, with its well-characterized XLogP3 (2.8), TPSA (22.1 Ų), molecular weight (193.63), and hydrogen bond acceptor count (2), serves as a minimalist reference scaffold for establishing baseline ADME properties in quinoline-based chemical probe programs. Its computed properties place it within lead-like chemical space, making it a suitable control compound for assessing the impact of substituent additions on lipophilicity, permeability, and solubility. The compound's acute oral toxicity classification (Acute Tox. 4) and eye damage hazard (Eye Dam. 1) should be noted for laboratory safety planning .

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